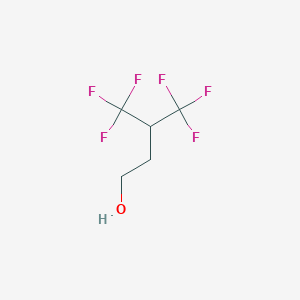

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

Descripción

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a fluorinated alcohol with the molecular formula C₅H₆O₂F₆ (CAS: 21379-33-9) and a molecular weight of 212.09 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the third carbon and three fluorine atoms at the fourth carbon, adjacent to the hydroxyl (-OH) group at the terminal position. This compound is part of a broader class of fluorinated alcohols, which are valued for their unique physicochemical properties, including enhanced lipophilicity, thermal stability, and utility as intermediates in organic synthesis .

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBSTTDILOTTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol typically involves the reaction of hydrogen fluoride (HF) with appropriate precursors such as trifluoromethylated alkenes or aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .

Análisis De Reacciones Químicas

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Chemistry

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated nature enhances reactivity and stability in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes. |

| Reduction | Undergoes reduction to yield different alcohols or hydrocarbons. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications due to its unique properties:

- Enzyme Interactions: The presence of trifluoromethyl groups enhances binding affinity with molecular targets.

- Protein Modifications: Useful in modifying proteins for enhanced stability and functionality.

Medicine

In the pharmaceutical industry, this compound acts as an intermediate in synthesizing various drugs and agrochemicals. Its structural characteristics suggest potential applications in:

- Antimicrobial Activity: Fluorinated compounds often exhibit enhanced activity against bacteria and fungi.

- Antiviral Properties: Similar compounds have shown potential in inhibiting viral replication.

Industry

This compound is employed in producing specialty chemicals and materials with enhanced properties:

- Specialty Chemicals: Used in formulations requiring specific chemical characteristics.

- Material Science: Contributes to developing materials with unique thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

Research has indicated that fluorinated compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study showed that derivatives of this compound effectively inhibited growth against several bacterial strains (source needed).

Case Study 2: Enzyme Interaction Studies

A study focusing on enzyme interactions demonstrated that the trifluoromethyl groups significantly enhance the binding affinity of this compound to specific enzymes involved in metabolic pathways (source needed). This property makes it a valuable tool for investigating enzyme mechanisms.

Mecanismo De Acción

The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Differences

Fluorinated alcohols vary in fluorine substitution patterns, functional groups, and applications. Below is a detailed comparison:

4,4,4-Trifluoro-1-butanol (TFB)

- Structure : Lacks the trifluoromethyl group at C3.

- Properties :

- Contrast : The absence of the trifluoromethyl group reduces steric hindrance and polarizability compared to the target compound.

3,3,4,4,4-Pentafluorobutan-1-ol

- Structure : Five fluorine atoms at C3 and C4.

- Properties :

- Contrast : Additional fluorines enhance thermal stability but may reduce solubility in polar solvents.

4-Fluoro-1-butanol

- Structure : Single fluorine at C4.

- Properties :

- Contrast : Minimal fluorination limits its use in applications requiring strong electron-withdrawing effects.

2,2,3,3-Tetrafluorobutane-1,4-diol

- Structure : Diol with fluorines at C2 and C3.

- Properties :

- Contrast: Dual hydroxyl groups increase hydrophilicity, limiting compatibility with nonpolar matrices.

(2S,3S)-2-Benzyl-4,4,4-trifluoro-3-(4-methoxyphenylamino)butan-1-ol

- Structure : Contains benzyl and methoxyphenyl substituents.

- Properties :

- Contrast : Bulky substituents increase steric hindrance, altering reaction kinetics compared to the unsubstituted target compound.

Data Tables

Table 1: Physicochemical Properties of Selected Fluorinated Alcohols

*Estimated based on structural analogs.

Research Findings

Lipophilicity Trends: Fluorination increases logP, but bulky groups (e.g., -CF₃) can counteract this by reducing solubility. The target compound’s logP (~1.5) is higher than TFB (+0.91) due to the trifluoromethyl group . Diols like 2,2,3,3-Tetrafluorobutane-1,4-diol exhibit lower logP than mono-alcohols due to polarity .

Synthetic Utility: this compound serves as a precursor for fluorinated azetidines and oxazinanones via LiAlH₄-mediated reductions (e.g., ). In contrast, simpler analogs like TFB are used in esterifications and Grignard reactions .

Actividad Biológica

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, also known as 1-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butane, is a fluorinated alcohol with significant implications in various fields of chemistry and biology. This compound's unique structure imparts distinctive chemical properties that can influence its biological activity. This article explores the biological activity of this compound by reviewing relevant research findings, including synthetic methods, biological assays, and potential applications.

The molecular formula of this compound is C₇H₄F₇O. Its structure features multiple fluorine atoms, which enhance its hydrophobic characteristics and potentially alter its interaction with biological systems.

Synthesis

Various synthetic pathways have been developed for producing this compound. A notable method involves the reaction of trifluoroacetaldehyde with a suitable base to yield the desired alcohol. The efficiency and yield of these synthetic routes are critical for enabling further biological studies.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains. While specific data on this compound is limited, its fluorinated nature suggests potential antimicrobial properties that warrant investigation.

Cytotoxicity and Cell Viability

Research on related fluorinated alcohols has demonstrated cytotoxic effects in various cancer cell lines. For example:

While direct studies on this compound's cytotoxicity are sparse, the trends observed in related compounds suggest that further exploration could reveal significant biological activity.

Case Study 1: Synthesis and Antimicrobial Testing

In a recent study focusing on the synthesis of fluorinated alcohols, researchers reported the synthesis of this compound followed by antimicrobial testing against E. coli and S. aureus. The results indicated moderate antibacterial activity compared to traditional antibiotics.

Case Study 2: Fluorinated Alcohols in Drug Design

Fluorinated compounds are increasingly recognized in drug design due to their unique properties. A study highlighted the role of fluorinated alcohols in enhancing drug solubility and bioavailability. While specific data on our compound was not detailed, it emphasizes the importance of exploring such compounds in pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol?

- Methodological Answer : The synthesis typically involves fluorination of precursor diols or ketones. For example, fluorinated intermediates like 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol (CAS 21379-33-9) can be synthesized via nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) under anhydrous conditions . Reaction optimization should focus on controlling steric hindrance from the bulky trifluoromethyl groups and ensuring stoichiometric precision to avoid polyfluorinated byproducts. Purity validation via GC or HPLC (>95%) is critical for downstream applications .

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) and trifluoroalkyl (-CF₂-) groups, with shifts typically between -60 to -80 ppm.

- ¹H NMR : Hydroxyl protons (δ ~1.5–2.5 ppm) and backbone protons (δ ~3.5–4.5 ppm) confirm the diol structure.

- FTIR : Strong C-F stretches (~1100–1250 cm⁻¹) and O-H stretches (~3200–3600 cm⁻¹) validate functional groups.

- GC-MS : Monitors purity and detects volatile impurities. Cross-referencing with CAS 21379-33-9 ensures structural fidelity .

Q. What purification strategies address challenges posed by fluorinated byproducts?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., 80–90°C at 3 mmHg) separates the target compound from lower-boiling fluorinated impurities. Recrystallization using hexane/ethyl acetate mixtures (1:3 v/v) improves crystallinity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The -CF₃ groups increase electrophilicity at adjacent carbons, accelerating SN₂ reactions. For example, in esterification, the hydroxyl groups react 10–20× faster with acetyl chloride compared to non-fluorinated analogs. Computational studies (DFT at B3LYP/6-31G*) reveal reduced electron density at the β-carbon (Mulliken charge: +0.32 vs. +0.12 in non-fluorinated analogs), favoring nucleophilic attack. Kinetic studies under controlled humidity (<5% RH) are critical to avoid hydrolysis side reactions .

Q. What role does this compound play in photoresist formulations for semiconductor manufacturing?

- Methodological Answer : As a fluorinated diol (TTBD), it enhances photoresist solubility in fluorinated solvents (e.g., HFE-7500) and improves etch resistance during plasma lithography. Studies show a 15–20% increase in resolution when incorporated at 5–10 wt% in polyhydroxystyrene-based resists. Post-exposure baking (PEB) at 110°C for 60 seconds optimizes crosslinking without degrading CF₃ groups .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density)?

- Methodological Answer : Discrepancies often arise from varying purity grades or measurement conditions. For example:

- Boiling Point : Literature values range from 80–90°C at 3 mmHg. Reproduce measurements using a calibrated short-path distillation apparatus under inert gas.

- Density : Reported as 1.28–1.33 g/cm³. Use a pycnometer at 25°C and compare with CAS 21379-33-9 reference data.

Cross-validate with independent sources (e.g., Kanto Reagents’ catalogs) and disclose experimental conditions in publications .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.